BenchChemオンラインストアへようこそ!

Methyl 3,4-diamino-5-chlorobenzoate

Medicinal Chemistry Acetyl-CoA Carboxylase Inhibition Metabolic Disease

The 3,4-diamino-5-chloro regioisomer (CAS 863886-05-9) is the mandatory intermediate for WO2011058473A1 ACC inhibitors. Its ortho-diamine geometry is essential for fused benzimidazole/quinoxaline formation. Substituting regioisomers (2,3-diamino-6-chloro or 3,5-diamino-4-chloro) alters pharmacophore geometry and breaks the patent chain. Also critical for ERAP1/ERAP2/IRAP SAR studies. Ensure synthetic integrity—order the correct isomer.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 863886-05-9
Cat. No. B1426735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-diamino-5-chlorobenzoate
CAS863886-05-9
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)Cl)N)N
InChIInChI=1S/C8H9ClN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3
InChIKeySSLPIFFJNSMGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,4-Diamino-5-chlorobenzoate (CAS 863886-05-9): Procurement-Relevant Physicochemical and Synthetic Baseline Data


Methyl 3,4-diamino-5-chlorobenzoate (CAS 863886-05-9) is a disubstituted aromatic diamine with a molecular formula of C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . This compound features two adjacent amino groups (-NH₂) at the 3- and 4-positions and a chlorine atom at the 5-position on a benzoate methyl ester core . It is commercially available as a research-grade building block with typical purity specifications of 95% or 97% . This substitution pattern distinguishes it from other positional isomers (e.g., 2,3-diamino-6-chlorobenzoate, CAS 635317-47-4) that share identical molecular formulas but exhibit divergent synthetic reactivity . The compound is primarily utilized as an intermediate in medicinal chemistry programs, specifically cited as a reactant in the synthesis of N2-pyrazolospiroketone acetyl-CoA carboxylase (ACC) inhibitors [1].

Why Methyl 3,4-Diamino-5-chlorobenzoate Cannot Be Casually Substituted with In-Class Analogs


Despite sharing the same molecular formula (C₈H₉ClN₂O₂) and molecular weight (200.62 g/mol) with positional isomers such as Methyl 2,3-diamino-6-chlorobenzoate (CAS 635317-47-4) and Methyl 3,5-diamino-4-chlorobenzoate (CAS 29544-91-0) [1], the specific ortho-diamine arrangement of Methyl 3,4-diamino-5-chlorobenzoate imposes non-transferable reactivity [2]. In heterocyclic synthesis, the 3,4-diamine motif is uniquely predisposed to form fused benzimidazole, quinoxaline, or benzotriazole ring systems upon condensation with carbonyl compounds or diazotization [3]. In contrast, the 3,5-diamine isomer or 2,3-diamine isomer yields regioisomeric heterocycles with entirely different spatial geometries and potentially divergent biological target engagement . Furthermore, this specific compound has been designated as a reactant in a patented synthetic pathway for acetyl-CoA carboxylase (ACC) inhibitors (WO2011058473A1), indicating that the intended downstream pharmacophore is explicitly constructed from the 3,4-diamino-5-chloro orientation [4]. Generic substitution with a regioisomer would alter the position of the chlorine substituent or the diamine vector, thereby fundamentally modifying the intended final compound's structure and invalidating the patent-defined synthetic route.

Quantitative Differentiation Evidence: Methyl 3,4-Diamino-5-chlorobenzoate (CAS 863886-05-9) Versus Analogues


Evidence 1: Patent-Specified Synthetic Intermediate Status for ACC Inhibitor Development

Methyl 3,4-diamino-5-chlorobenzoate is explicitly designated as a reactant in the patented synthesis of N2-pyrazolospiroketone acetyl-CoA carboxylase (ACC) inhibitors (WO2011058473A1), whereas no equivalent patent assignment exists for the 2,3-diamino-6-chloro isomer (CAS 635317-47-4) or the 3,5-diamino-4-chloro isomer (CAS 29544-91-0) in this specific inhibitor class [1]. This patent linkage provides a verifiable, procurement-relevant differentiation: the compound is not merely a generic diamine but a validated intermediate for a specific therapeutic program.

Medicinal Chemistry Acetyl-CoA Carboxylase Inhibition Metabolic Disease

Evidence 2: Distinct Reactivity Profile: Ortho-Diamine Condensation Advantage

The 3,4-diamino substitution pattern enables regioselective coupling and cyclocondensation reactions that are structurally impossible for the 3,5-diamino isomer (CAS 29544-91-0) and that proceed with different regiochemical outcomes for the 2,3-diamino isomer (CAS 635317-47-4) . Specifically, methyl 3,4-diaminobenzoate (the dechlorinated analog) undergoes regioselective coupling with 3-cyanobenzoyl chloride to yield benzamide intermediates, a reaction documented in the synthesis of Factor Xa inhibitors [1]. The target compound's ortho-diamine arrangement is essential for forming fused heterocycles with predictable ring-closure geometry [2].

Heterocyclic Synthesis Benzimidazole Formation Regioselective Coupling

Evidence 3: ERAP/IRAP Aminopeptidase Inhibitor Scaffold Relevance

The 3,4-diaminobenzoic acid core (the dechlorinated, de-esterified analog) has been validated as a privileged scaffold for submicromolar inhibition of ERAP2 (IC₅₀ = 237 nM) and IRAP (IC₅₀ = 105 nM), key endoplasmic reticulum aminopeptidases implicated in immune regulation and cancer immunotherapy [1]. While direct IC₅₀ data for the target 5-chloro methyl ester derivative are not publicly disclosed, the presence of the chlorine substituent at the 5-position is known to modulate electronic properties and target binding relative to the unsubstituted parent .

Immuno-Oncology Aminopeptidase Inhibition ERAP1 IRAP

Evidence 4: Divergent Upstream Precursor Pathways and Synthetic Accessibility

Methyl 3,4-diamino-5-chlorobenzoate is synthesized via reduction of methyl 4-amino-5-chloro-3-nitrobenzoate (CAS 863886-04-8), a distinct precursor that is not shared with other positional isomers [1]. The 2,3-diamino-6-chloro isomer (CAS 635317-47-4) and 3,5-diamino-4-chloro isomer (CAS 29544-91-0) derive from different nitro-precursors, meaning that procurement of the target compound is tied to a specific upstream supply chain . This synthetic divergence has practical implications for sourcing continuity and cost stability.

Process Chemistry Synthetic Route Precursor Availability

Evidence 5: Differentiated Physicochemical Properties: Computed Boiling Point and Storage Stability

Computed physicochemical parameters indicate a predicted boiling point of 400.3±40.0 °C, predicted density of 1.394±0.06 g/cm³, and calculated octanol-water partition coefficient (LogP) of 1 for Methyl 3,4-diamino-5-chlorobenzoate [1]. For the 2,3-diamino-6-chloro isomer (CAS 635317-47-4), available data indicate identical molecular weight (200.62 g/mol) but differing hydrogen bond donor/acceptor counts and potentially distinct chromatographic retention behavior . Additionally, vendor technical specifications for the target compound specify storage at -20°C for maximum recovery, whereas the 3,5-diamino-4-chloro isomer is noted with different storage recommendations .

Physicochemical Characterization LogP Storage Conditions

Validated Application Scenarios for Methyl 3,4-Diamino-5-chlorobenzoate (CAS 863886-05-9) Procurement


Scenario 1: Synthesis of Patent-Defined Acetyl-CoA Carboxylase (ACC) Inhibitors

Procurement of Methyl 3,4-diamino-5-chlorobenzoate is essential for medicinal chemistry teams executing synthetic routes described in WO2011058473A1 for N2-pyrazolospiroketone ACC inhibitors [1]. The 3,4-diamino-5-chloro substitution pattern is structurally required to generate the intended pharmacophore geometry. Substitution with the 2,3-diamino-6-chloro isomer (CAS 635317-47-4) or the 3,5-diamino-4-chloro isomer (CAS 29544-91-0) would yield regioisomeric final compounds outside the patent scope, invalidating the synthetic effort and intellectual property strategy.

Scenario 2: Construction of Ortho-Fused Heterocyclic Libraries (Benzimidazoles and Quinoxalines)

This compound is the appropriate choice for synthetic programs requiring a 3,4-diamine arrangement to undergo ortho-condensation with carbonyl electrophiles, forming fused benzimidazole or quinoxaline cores [1]. The 3,5-diamino isomer (CAS 29544-91-0) cannot participate in ortho-fused ring formation due to the meta-relationship of its amine groups [2]. Researchers seeking to generate heterocyclic libraries with predictable regiochemistry and substitution vectors must specifically procure the 3,4-diamine regioisomer.

Scenario 3: Structure-Activity Relationship (SAR) Studies of Aminopeptidase Inhibitors

For laboratories investigating ERAP1, ERAP2, or IRAP aminopeptidase inhibition, Methyl 3,4-diamino-5-chlorobenzoate serves as a critical SAR probe [1]. While the parent 3,4-diaminobenzoic acid scaffold has demonstrated submicromolar potency (ERAP2 IC₅₀ = 237 nM, IRAP IC₅₀ = 105 nM), the 5-chloro substituent introduces electronic modulation that may enhance target engagement or alter selectivity profiles [2]. Procurement of this chlorinated variant, rather than the unsubstituted analog, enables systematic exploration of halogen effects on enzyme inhibition.

Scenario 4: Analytical Reference Standard for Chromatographic Method Development

Due to its distinct computed LogP of 1 and predicted boiling point of 400.3±40.0 °C, Methyl 3,4-diamino-5-chlorobenzoate can serve as a discrete reference standard for developing HPLC or GC methods that must resolve positional isomers [1]. The 2,3-diamino-6-chloro isomer (CAS 635317-47-4) and 3,5-diamino-4-chloro isomer (CAS 29544-91-0) exhibit different chromatographic retention behaviors [2]. Analytical laboratories requiring isomer-specific quantification should maintain separate reference standards for each regioisomer; generic substitution with an alternative diamine will compromise method accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,4-diamino-5-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.